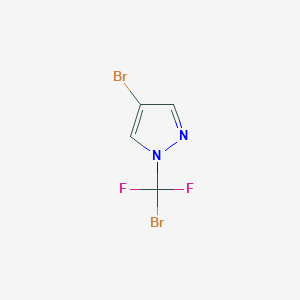

4-bromo-1-(bromodifluoromethyl)-1H-pyrazole

Vue d'ensemble

Description

4-bromo-1-(bromodifluoromethyl)-1H-pyrazole is a fluorinated heterocyclic compound that has been the subject of much scientific research in the past few decades. This compound has a wide range of applications in the fields of organic chemistry, medicinal chemistry, and materials science. It is a versatile building block for the synthesis of a variety of compounds, and has been used to synthesize a range of pharmaceuticals, agrochemicals, and materials. In addition, 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole has been studied for its biochemical and physiological effects, and its potential to be used in lab experiments.

Applications De Recherche Scientifique

Tautomerism and Structural Studies

- Tautomerism and Structural Properties : The structural and tautomerism properties of 4-bromo-1H-pyrazoles have been explored. Studies involving multinuclear magnetic resonance spectroscopy and X-ray crystallography indicate the prevalence of 3-bromo tautomers in both solid state and solution for these compounds, providing insights into their chemical behavior (Trofimenko et al., 2007).

Synthesis and Chemical Reactions

- Synthesis and Application in Medicinal Chemistry : A study on the synthesis of N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives highlights their potential in medicinal chemistry, with some showing notable analgesic activity in mice and moderate hypotensive, bradycardiac, and anti-inflammatory activities in rats (Bondavalli et al., 1988).

- Chemoselective Synthesis : A study on the copper-catalyzed synthesis of 4-trifluoromethyl pyrazoles suggests a chemoselective approach that yields these compounds with high regioselectivity, indicating their potential utility in various chemical syntheses (Lu et al., 2019).

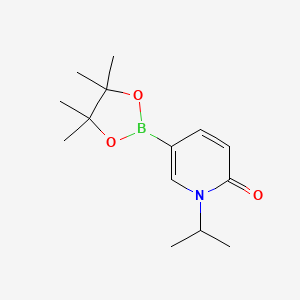

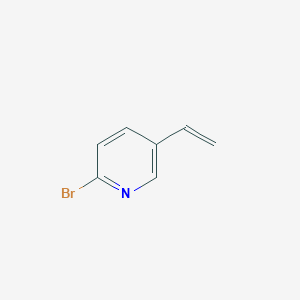

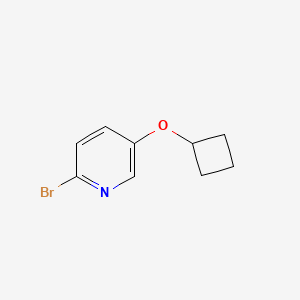

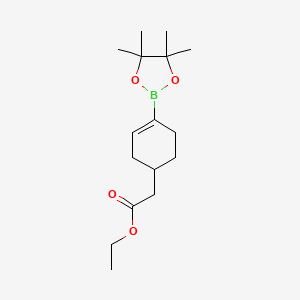

- Suzuki-Miyaura Cross Coupling Reaction : The Suzuki-Miyaura cross-coupling reaction involving 4-bromo-1H-1-tritylpyrazole and arylboronic acids has been developed, offering a pathway for synthesizing 4-aryl-1H-pyrazoles with various functional groups (Ichikawa et al., 2010).

Biological Activity and Applications

- Antimicrobial Activities : Research into the antibacterial and antifungal activities of certain brominated 1H-pyrazoles has shown promising results, with some compounds demonstrating significant efficacy against various bacterial and fungal strains (Pundeer et al., 2013).

- Bioassay and Antiviral Activities : Another study reports the synthesis of specific 1H-pyrazole derivatives and their subsequent testing for antimicrobial activity, indicating their potential in developing new antimicrobial agents (Li et al., 2015).

Material Science and Coating Applications

- Application in Polyurethane Coating : The use of 4-bromo-1H-pyrazole as a blocking agent in the synthesis of blocked adducts of hexamethylene diisocyanate (HMDI) has been explored for potential applications in polyurethane coatings, demonstrating its utility in material science (Jana et al., 2020).

Propriétés

IUPAC Name |

4-bromo-1-[bromo(difluoro)methyl]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2F2N2/c5-3-1-9-10(2-3)4(6,7)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADSBPQWZGFOPAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1C(F)(F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-1-(bromodifluoromethyl)-1H-pyrazole | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

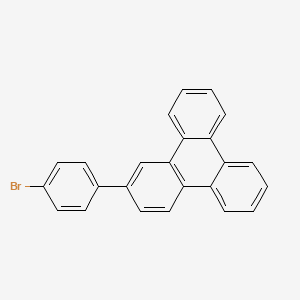

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1529760.png)

![1-[1-(Bromomethyl)cyclopropyl]-4-methoxybenzene](/img/structure/B1529765.png)

![Methyl[(1-phenylcyclopropyl)methyl]amine](/img/structure/B1529769.png)